molecular formula C22H24FN3O4S2 B2766711 (Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 865162-97-6

(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2766711
CAS No.: 865162-97-6
M. Wt: 477.57
InChI Key: KQQPCZVMASIWPI-GYHWCHFESA-N
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Description

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination with metal ions . The specific reactions this compound might undergo would depend on the conditions and reagents used.

Scientific Research Applications

Photophysical and Metal Ion Sensing Properties

Compounds related to benzothiazoles and fluoro-substituted benzamides have been studied for their photophysical properties and potential as metal ion sensors. For instance, fluorene derivatives with substantial two-photon absorption (2PA) properties have shown high sensitivity and selectivity towards metal ions like Zn²⁺ in various solvents, indicating potential applications in two-photon fluorescence microscopy imaging and sensing of metal ions (Belfield et al., 2010).

Anticancer Activity

Certain benzothiazole derivatives exhibit promising anticancer activities. The structural manipulation of these molecules can result in compounds capable of inducing cell cycle arrest and apoptosis through mitochondrial-dependent pathways, implicating potential research applications in developing novel anticancer therapies (Kumbhare et al., 2014). Similarly, fluoro-substituted benzo[b]pyrans have shown anti-lung cancer activity, suggesting that modifications to the fluoro-benzothiazole structure could yield potent anticancer agents (Hammam et al., 2005).

Antimicrobial Properties

The synthesis and evaluation of new pyridine derivatives, including those with benzothiazole groups, have demonstrated considerable antibacterial activity. These findings indicate the potential for benzothiazole and benzamide derivatives in the development of new antimicrobial agents (Patel & Agravat, 2009).

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Substituted benzamides with aminothiazole groups have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. These compounds have shown efficacy in human lung and colon carcinoma xenograft models, highlighting their potential in cancer therapy research (Borzilleri et al., 2006).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Benzothiazoles are known to interact with a variety of biological targets, including enzymes and receptors .

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4S2/c1-2-30-14-13-26-19-10-7-17(23)15-20(19)31-22(26)24-21(27)16-5-8-18(9-6-16)32(28,29)25-11-3-4-12-25/h5-10,15H,2-4,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQPCZVMASIWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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